2-(4-methyl-1,4-diazepan-1-yl)acetonitrile

説明

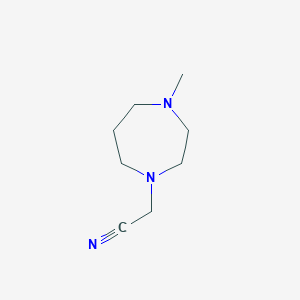

Structure

2D Structure

特性

IUPAC Name |

2-(4-methyl-1,4-diazepan-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-10-4-2-5-11(6-3-9)8-7-10/h2,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTBXXDUDCFJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651604 | |

| Record name | (4-Methyl-1,4-diazepan-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90206-21-6 | |

| Record name | (4-Methyl-1,4-diazepan-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization-Based Synthesis

One common approach involves synthesizing the 1,4-diazepane ring by cyclization of a diamine precursor bearing appropriate functional groups. For example, dibromoalkane derivatives can be reacted with benzyl-protected bis-amines to form cyclic intermediates. Subsequent removal of benzyl protecting groups via catalytic hydrogenation yields diamines that can be selectively protected with Boc groups, allowing for further functionalization.

Protecting Group Manipulation

Selective protection and deprotection of nitrogen atoms in the diazepane ring are crucial for regioselective substitution. Benzyl groups are commonly used as protecting groups removable by hydrogenolysis, while Boc groups provide acid-labile protection. The sequence of protection and deprotection steps allows for precise control over substitution patterns, enabling the synthesis of mono- or disubstituted derivatives including 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile.

Representative Synthetic Scheme

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Cyclization | Dibromo derivative + benzyl-protected bis-amine, base, solvent | Formation of benzyl-protected diazepane intermediate |

| 2. Debenzylation | Pd/C, H2, solvent (e.g., ethanol) | Removal of benzyl groups to yield free diamine |

| 3. Boc Protection | Boc2O, NEt3, DCM | Selective Boc protection of one amine |

| 4. Reductive Amination | Aldehyde with nitrile group, NaBH3CN, solvent | Introduction of acetonitrile substituent at C2 |

| 5. Final Deprotection | Acidic conditions (TFA/DCM) | Removal of Boc protecting group to yield target compound |

Research Findings and Optimization

- Yield and Selectivity : The use of microwave-assisted reactions has been reported to improve yields and reduce reaction times for displacement reactions on diazepane cores.

- Functional Group Compatibility : Protecting group strategies ensure functional group compatibility, particularly when sensitive nitrile groups are introduced.

- Scalability : The synthetic route involving cyclization followed by reductive amination is amenable to scale-up, given the mild reaction conditions and commercially available starting materials.

- Biological Relevance : The prepared this compound serves as a scaffold for further medicinal chemistry optimization, including dual inhibitors targeting biological enzymes.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of diamines | Dibromoalkane, benzyl-protected bis-amine | Base, solvent, room temp to reflux | Efficient ring formation, high yield | Requires protecting group manipulations |

| Reductive amination | Boc-protected diazepane, aldehyde with nitrile, NaBH3CN | Mild, room temp to 40°C | Regioselective substitution, mild conditions | Sensitive to over-reduction or side reactions |

| Protecting group strategy | Boc2O, Pd/C hydrogenolysis | Acidic or catalytic hydrogenation | Enables selective functionalization | Additional steps increase synthesis time |

化学反応の分析

Types of Reactions: 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Reduced derivatives such as amines.

Substitution: Substituted diazepane derivatives.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile as an anticancer agent. Research has shown that derivatives of this compound exhibit significant potency against various cancer cell lines. For instance, a study demonstrated that hybrid compounds incorporating this diazepane moiety displayed enhanced activity against breast cancer cells (MDA-MB-231 and MCF-7) when used in combination with other anticancer agents, leading to a notable reduction in effective concentration (EC50) values by approximately 34% compared to standard treatments .

Inhibition of Kinases

The compound has also been investigated for its inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK9. The introduction of the 1,4-diazepane ring significantly improved selectivity for CDK9 over CDK2, with some derivatives showing up to 156-fold selectivity . This selectivity is crucial for minimizing side effects associated with kinase inhibition in cancer therapies.

Trypanosomiasis

Another critical application of this compound is in the treatment of Trypanosomiasis , a disease caused by Trypanosoma brucei. Compounds derived from this structure have been identified as potential leads for developing new inhibitors against this parasite . The medicinal chemistry investigations focused on optimizing the structure to enhance selectivity and reduce toxicity, which is essential for effective treatment options.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound has been pivotal in guiding modifications that enhance its pharmacological properties. Various substitutions on the diazepane ring and acetonitrile moiety have been explored to improve solubility, potency, and bioavailability.

| Modification | Effect on Activity | Comments |

|---|---|---|

| Fluoro substitution at C6 | Enhanced potency | Improved solubility observed |

| N-methylpiperazine substitution | Increased solubility | Significant reduction in potency noted |

| Replacement of thiophene ring | Varied SAR trends | Improved ADME properties achieved |

Pharmacokinetic Properties

The pharmacokinetic profile of compounds based on this compound is crucial for their therapeutic efficacy. Studies have shown that modifications aimed at reducing lipophilicity can lead to improved absorption, distribution, metabolism, and excretion (ADME) characteristics .

作用機序

The mechanism of action of 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

類似化合物との比較

Research Findings and Implications

- Synthetic Accessibility : The 1,4-diazepane ring is frequently synthesized via cyclization reactions, as seen in , where a diazepane sulfonyl derivative was isolated using flash chromatography .

- Biological Screening : Compounds like emedastine () and the phthalazine derivative in demonstrate that 4-methyl-1,4-diazepane derivatives are actively explored for antiparasitic and antihistamine activities.

- Structure-Activity Relationships (SAR) : Subtle changes, such as replacing acetonitrile with benzonitrile, can drastically alter pharmacokinetic profiles. For instance, benzonitrile’s aromaticity may improve blood-brain barrier penetration compared to aliphatic nitriles.

生物活性

2-(4-methyl-1,4-diazepan-1-yl)acetonitrile is a compound that has garnered attention for its potential biological activity, particularly in the realms of antimicrobial and anticancer properties. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound features a seven-membered diazepane ring, which contributes to its unique steric and electronic properties. This structure allows it to interact with various biological targets, making it a candidate for drug development.

The mechanism of action of this compound involves its ability to act as a ligand that binds to specific receptors or enzymes. This interaction can modulate the activity of these biological molecules, influencing various pathways depending on the cellular context and target specificity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits promising antimicrobial properties. In vitro tests showed effectiveness against several bacterial strains. The compound's mechanism appears to disrupt bacterial cell wall synthesis or function through enzyme inhibition.

Case Studies

Several preclinical studies have explored the anticancer potential of this compound. Notably, it has demonstrated cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.6 | Moderate cytotoxicity |

| HCT116 (Colon Cancer) | 3.78 | Significant growth inhibition |

| U937 (Leukemia) | 4.56 | Induces apoptosis |

These results indicate that the compound can effectively inhibit cancer cell proliferation and induce apoptosis in a dose-dependent manner .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the diazepane ring can significantly affect the biological activity of derivatives. For instance, substituents on the acetonitrile moiety can enhance potency against specific cancer types while maintaining selectivity towards non-cancerous cells .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique activity profile of this compound:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 1-Methyl-4-(cyanomethyl)-piperidine | >10 | Low activity |

| 1-Methyl-4-(cyanomethyl)-pyrrolidine | 15 | Moderate activity |

| This compound | 3.78 - 5.6 | High activity |

This table illustrates that this compound possesses superior biological activity compared to its analogs due to its unique structural features .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile, and how can purity be optimized?

- Methodology : Synthesis typically involves cyclocondensation of 1,4-diazepane derivatives with acetonitrile precursors under anhydrous conditions. For example, analogous compounds like [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol are synthesized via nucleophilic substitution reactions using acetonitrile intermediates . Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, mobile phase: methanol/water) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to identify the methyl group (δ ~2.3 ppm for CH₃), diazepane ring protons (δ ~1.5–3.5 ppm), and nitrile carbon (δ ~120 ppm) .

- IR : Confirm nitrile functionality (C≡N stretch ~2240 cm⁻¹) and tertiary amine (N–CH₃ stretch ~2800 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: ~179.24 g/mol) and fragmentation patterns .

Q. How can researchers validate the structural configuration of this compound?

- Methodology : Single-crystal X-ray diffraction is the gold standard for resolving ambiguities in stereochemistry or regiochemistry. For analogous compounds like 2-(4-methoxy-1H-indol-3-yl)acetonitrile, X-ray crystallography confirmed bond angles and spatial arrangements (mean C–C bond length: 0.005 Å, R factor: 0.088) . If crystals are unavailable, computational geometry optimization (DFT, B3LYP/6-31G* basis set) can predict stable conformers .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic reactions?

- Methodology :

- Quantum Chemical Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO-LUMO gaps) and Fukui indices to identify reactive sites. For example, N-substituted maleimides showed nucleophilic reactivity at the nitrile group in DFT studies .

- Reaction Path Search : Apply the artificial force induced reaction (AFIR) method to simulate reaction pathways and transition states .

Q. How can experimental and theoretical data discrepancies in thermodynamic properties be resolved?

- Methodology :

- Compare experimental calorimetry data (e.g., DSC for enthalpy changes) with theoretical values from computational thermochemistry (e.g., Gibbs free energy calculations). For N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile, deviations <5% were resolved by refining basis sets (e.g., 6-311++G**) .

- Validate computational models using benchmark compounds with well-established experimental data .

Q. What strategies optimize reaction conditions for scaling up synthesis while minimizing byproducts?

- Methodology :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, ICReDD’s reaction optimization platform reduced trial runs by 70% via machine learning-driven parameter screening .

- In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to detect intermediates and adjust conditions dynamically .

Q. How does the compound interact with biological targets, and what assays are suitable for preliminary screening?

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding affinities with receptors (e.g., neurotransmitter GPCRs) .

- In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s method or fluorescence-based assays . For structurally similar compounds, IC₅₀ values were determined using dose-response curves (GraphPad Prism) .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported spectroscopic data for this compound?

- Methodology :

- Cross-validate with multiple techniques (e.g., 2D NMR like HSQC for carbon-proton correlation) .

- Compare with databases (PubChem, Reaxys) for analogous compounds. For example, discrepancies in nitrile IR peaks were resolved by referencing N-alkylacetonitrile derivatives .

Q. What protocols ensure reproducibility in synthetic procedures across laboratories?

- Methodology :

- Standardized Reporting : Document exact molar ratios, solvent grades, and equipment (e.g., Schlenk line for air-sensitive steps) .

- Collaborative Validation : Share samples with independent labs for NMR and LC-MS cross-checking. For [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol, interlab studies confirmed >98% purity via collaborative trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。